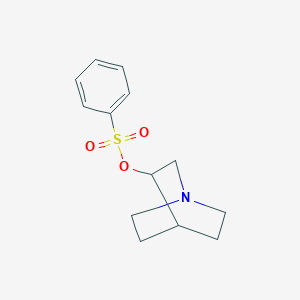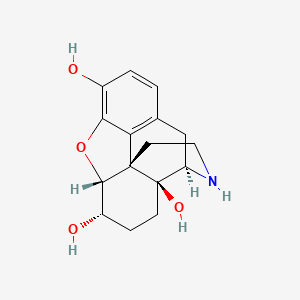
6Alpha-Noroxymorphol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6Alpha-Noroxymorphol, also known as (5α,6α)-4,5-Epoxymorphinan-3,6,14-triol, is a derivative of morphine. It is a semi-synthetic opioid that has been studied for its potential applications in pain management and other medical fields. The compound is characterized by its unique chemical structure, which includes an epoxide ring and multiple hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6Alpha-Noroxymorphol typically involves the conversion of morphine or its derivatives through a series of chemical reactions. One common method includes the N- and O-demethylation of oxycodone, followed by an anodic oxidative intramolecular cyclization. This process is often carried out in acetonitrile with formic acid and triethylamine as reagents, and a ruthenium-based catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable flow electrolysis cells to improve reaction throughput and yield. This method is considered more sustainable and safer compared to traditional processes that use harmful reagents like alkyl chloroformates .
Analyse Des Réactions Chimiques
Types of Reactions
6Alpha-Noroxymorphol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or hydroxyl groups.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various morphinan derivatives, which can have different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with opioid receptors.
Medicine: Investigated for its potential as an analgesic and in the treatment of opioid addiction.
Industry: Used in the development of pharmaceutical reference standards and quality control
Mécanisme D'action
6Alpha-Noroxymorphol exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, it activates G-protein-coupled receptors, leading to a cascade of intracellular events that result in analgesia and other effects. The compound’s unique structure allows it to interact with multiple receptor subtypes, contributing to its diverse pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Noroxymorphone
- Oxymorphone
- Naloxone
- Naltrexone
Uniqueness
6Alpha-Noroxymorphol is unique due to its specific epoxide ring and multiple hydroxyl groups, which contribute to its distinct pharmacological properties. Unlike other similar compounds, it has a higher affinity for certain opioid receptors, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(4R,4aS,7S,7aR,12bS)-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C16H19NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,10-11,14,17-20H,3-7H2/t10-,11+,14-,15-,16+/m0/s1 |
Clé InChI |
LCJODGWVVKGCPX-DCIASYOESA-N |
SMILES isomérique |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H]([C@H]1O)OC5=C(C=C4)O)O |
SMILES canonique |
C1CC2(C3CC4=C5C2(CCN3)C(C1O)OC5=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


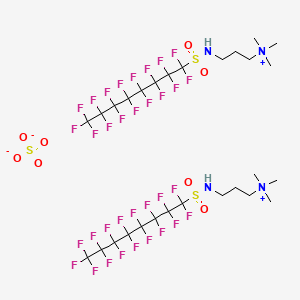
![5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13414439.png)
![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
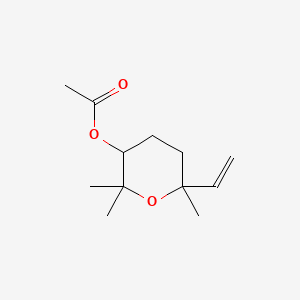
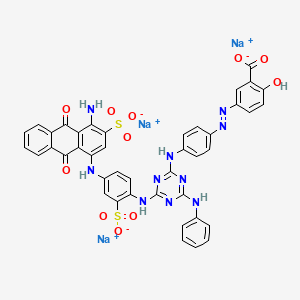
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)


